molecular formula C20H12F2O3 B5884163 3-[(2,6-DIFLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

3-[(2,6-DIFLUOROPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B5884163
M. Wt: 338.3 g/mol
InChI Key: LVLSIJYGOZMCFU-UHFFFAOYSA-N
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Description

3-[(2,6-Difluorophenyl)methoxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-ones. This compound is characterized by the presence of a difluorophenyl group attached to a methoxy group, which is further connected to the benzo[c]chromen-6-one core. The compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Difluorophenyl)methoxy]-6H-benzo[c]chromen-6-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Another approach involves the reaction of 2-hydroxychalcones with β-ketoesters in the presence of cesium carbonate (Cs₂CO₃) as a base. This one-pot synthesis method is efficient and yields a variety of benzo[c]chromen-6-one derivatives .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Difluorophenyl)methoxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives may exhibit different biological activities and properties.

Scientific Research Applications

3-[(2,6-Difluorophenyl)methoxy]-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,6-Difluorophenyl)methoxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit phosphodiesterase II (PDE2), an enzyme involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels . By inhibiting PDE2, the compound increases cAMP levels, leading to various downstream effects, including enhanced cognitive function and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-Difluorophenyl)methoxy]phenol
  • 3-Methoxy-6H-benzo[c]chromen-6-one
  • 3-Hydroxy-4-methoxy-6H-[1,3]dioxolo5,6benzofuro[3,2-c]chromen-6-one

Uniqueness

Compared to similar compounds, 3-[(2,6-Difluorophenyl)methoxy]-6H-benzo[c]chromen-6-one is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its ability to interact with specific molecular targets.

Properties

IUPAC Name

3-[(2,6-difluorophenyl)methoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2O3/c21-17-6-3-7-18(22)16(17)11-24-12-8-9-14-13-4-1-2-5-15(13)20(23)25-19(14)10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLSIJYGOZMCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=C(C=CC=C4F)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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